molecular formula C10H19ClN2O B12271622 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride

4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride

Cat. No.: B12271622
M. Wt: 218.72 g/mol
InChI Key: DBHIBGLVJLBVBY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride is a pyrrolidinone derivative featuring a cyclopentyl substituent at the 1-position and an aminomethyl group at the 4-position, with a hydrochloride salt. Pyrrolidinone derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their bioactive scaffolds and tunable physicochemical profiles .

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c11-6-8-5-10(13)12(7-8)9-3-1-2-4-9;/h8-9H,1-7,11H2;1H

InChI Key

DBHIBGLVJLBVBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the pyrrolidinone ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Core Structure: The target compound shares a pyrrolidinone core with 1-Aminopyrrolidin-2-one hydrochloride and 4-(Aminomethyl)-1-(3,4-dimethoxyphenethyl)pyrrolidin-2-one hydrochloride, whereas the piperidinone analog () has a six-membered ring .
  • Substituent Effects: The cyclopentyl group in the target compound is bulkier than the methyl group in the piperidinone analog (), which may enhance lipophilicity and binding affinity in biological systems.
  • Molecular Weight: The target compound likely has a higher molecular weight than 1-Aminopyrrolidin-2-one hydrochloride (136.58 g/mol) but lower than the dimethoxyphenethyl analog (~338 g/mol) .

Biological Activity

4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an aminomethyl group and a cyclopentyl substituent. Its molecular structure contributes to its unique biological activities.

Research indicates that 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride interacts with various molecular targets, particularly in the central nervous system. It is believed to modulate neurotransmitter systems, which can influence mood and cognitive functions. The specific pathways involved include:

  • Dopaminergic System : The compound may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive processes.
  • Serotonergic Modulation : It may also affect serotonin receptors, contributing to its potential antidepressant effects.

Antidepressant Effects

Studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. It has been shown to reduce symptoms of depression through its action on neurotransmitter systems, particularly by increasing levels of serotonin and dopamine in the brain.

Neuroprotective Properties

Research indicates that 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride may possess neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

Analgesic Activity

Preclinical studies have suggested that the compound exhibits analgesic properties. It appears to modulate pain pathways, offering potential benefits in pain management therapies.

Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. The study highlighted the compound's ability to enhance serotonergic signaling as a key mechanism behind its antidepressant effects.

Study 2: Neuroprotection

A recent investigation assessed the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated that treatment with 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Compound AAntidepressantSerotonin reuptake inhibition
Compound BNeuroprotectiveAntioxidant activity
4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride Antidepressant, Neuroprotective, Analgesic Dopaminergic and serotonergic modulation

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